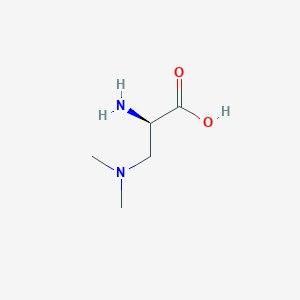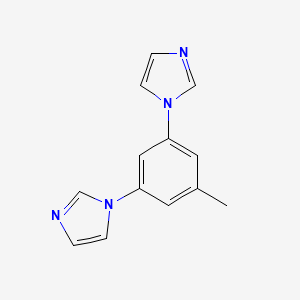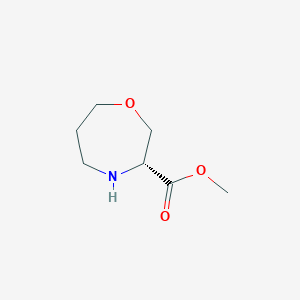![molecular formula C10H8N2O2 B11752766 [2,4'-Bipyridine]-3,3'-diol](/img/structure/B11752766.png)
[2,4'-Bipyridine]-3,3'-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2,4’-Bipyridine]-3,3’-diol is an organic compound belonging to the bipyridine family, which consists of two pyridine rings connected by a single bond. This compound is characterized by the presence of hydroxyl groups at the 3 and 3’ positions on the bipyridine backbone. Bipyridines are known for their versatility in coordination chemistry, where they act as ligands forming complexes with various metal ions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,4’-Bipyridine]-3,3’-diol typically involves the coupling of pyridine derivatives. One common method is the decarboxylative cross-coupling of pyridine carboxylates with aryl bromides. This reaction is catalyzed by nickel(II) chloride hexahydrate (NiCl₂·6H₂O) without the need for external ligands . Another approach involves the desulfonylative cross-coupling of pyridine sulfonates with aryl halides under similar catalytic conditions .
Industrial Production Methods
Industrial production of bipyridine derivatives often employs metal-catalyzed cross-coupling reactions due to their efficiency and high yield. These methods include Suzuki, Stille, and Negishi couplings, which utilize palladium or nickel catalysts to facilitate the formation of the bipyridine core . Electrochemical methods have also been explored for the synthesis of bipyridine derivatives, offering an environmentally friendly alternative to traditional catalytic processes .
Chemical Reactions Analysis
Types of Reactions
[2,4’-Bipyridine]-3,3’-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone-like structures.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃), while nucleophilic substitutions may involve reagents like sodium methoxide (NaOCH₃).
Major Products
The major products formed from these reactions include quinone derivatives, dihydro bipyridines, and various substituted bipyridine compounds.
Scientific Research Applications
[2,4’-Bipyridine]-3,3’-diol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [2,4’-Bipyridine]-3,3’-diol involves its ability to chelate metal ions, forming stable complexes. These complexes can participate in redox reactions, electron transfer processes, and catalytic cycles. The molecular targets and pathways involved depend on the specific metal ion and the nature of the complex formed .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: Known for its strong chelating ability and use in coordination chemistry.
4,4’-Bipyridine: Used as a precursor to paraquat, a redox-active compound with applications in agriculture.
3,4’-Bipyridine: Derivatives like inamrinone and milrinone are used in the treatment of heart failure.
Uniqueness
[2,4’-Bipyridine]-3,3’-diol is unique due to the presence of hydroxyl groups at the 3 and 3’ positions, which enhance its ability to form hydrogen bonds and interact with other molecules. This property makes it particularly useful in the design of supramolecular structures and materials with specific properties .
Properties
Molecular Formula |
C10H8N2O2 |
|---|---|
Molecular Weight |
188.18 g/mol |
IUPAC Name |
2-(3-hydroxypyridin-4-yl)pyridin-3-ol |
InChI |
InChI=1S/C10H8N2O2/c13-8-2-1-4-12-10(8)7-3-5-11-6-9(7)14/h1-6,13-14H |
InChI Key |
SCFWFWKUKTXHPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C2=C(C=NC=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


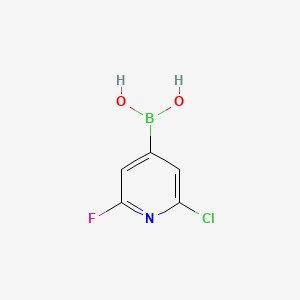
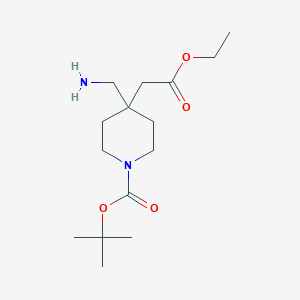

![(S)-3-Amino-5-methyl-2,3-dihydropyrido[3,2-b][1,4]oxazepin-4(5H)-one hydrochloride](/img/structure/B11752704.png)
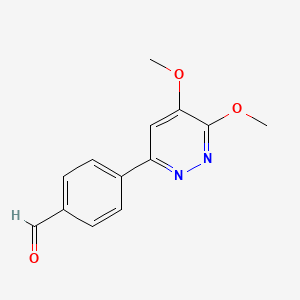
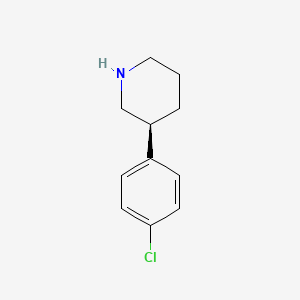
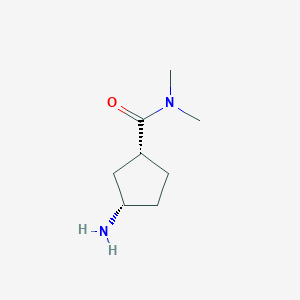
![1-[(2,6-dichlorophenyl)methoxy]-3-[(E)-(dimethylamino)methylidene]urea](/img/structure/B11752735.png)
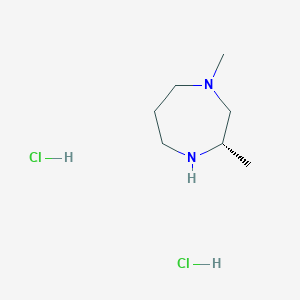
![Ethyl 2-chloro-2-[2-(4-ethoxyphenyl)hydrazin-1-ylidene]acetate](/img/structure/B11752749.png)
![3-[3,5-Bis(2-carboxyeth-1-en-1-yl)phenyl]prop-2-enoic acid](/img/structure/B11752750.png)
